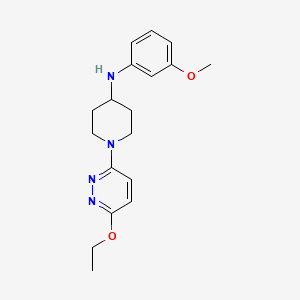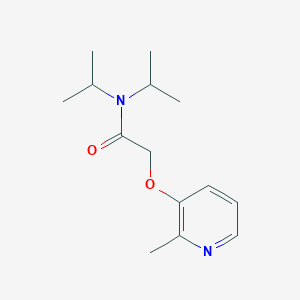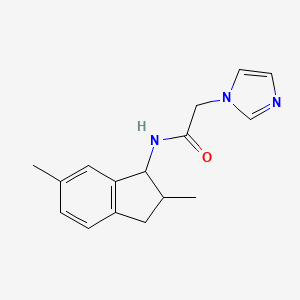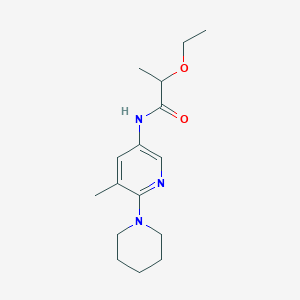
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide (also known as MPTP) is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, leading to dopaminergic neuron degeneration and causing symptoms similar to those of Parkinson's disease in humans.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. MPTP is commonly used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the effects of the disease and develop new treatments. MPTP has also been used to study the role of mitochondrial dysfunction in Parkinson's disease and to develop new drugs that target mitochondrial complex I.
Wirkmechanismus
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in cells. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, leading to oxidative stress and cell death. In dopaminergic neurons, MPTP is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by the dopamine transporter and accumulates in the mitochondria, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and akinesia. MPTP also leads to a decrease in dopamine levels in the brain, leading to the degeneration of dopaminergic neurons. In addition, MPTP has been shown to induce oxidative stress and inflammation in cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP is a potent and specific inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in Parkinson's disease. However, MPTP is also highly toxic and can be difficult to handle in the lab. In addition, MPTP-induced Parkinson's disease-like symptoms in animal models may not fully recapitulate the human disease.
Zukünftige Richtungen
Future research on MPTP may focus on developing new treatments for Parkinson's disease that target mitochondrial dysfunction. In addition, MPTP may be used to study the role of oxidative stress and inflammation in Parkinson's disease and to develop new drugs that target these pathways. Finally, MPTP may be used to study the effects of environmental toxins on mitochondrial function and to develop new strategies for preventing neurodegenerative diseases.
Synthesemethoden
MPTP can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2-aminothiazole with 4-methoxyphenylacetylene in the presence of a palladium catalyst to form 4-methoxy-N-(2-propynyl)thiazol-2-amine. This compound can then be reacted with pentanoyl chloride to form MPTP.
Eigenschaften
IUPAC Name |
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-8-14(12-13-7-9-17-12)11(15)6-5-10(2)16-3/h1,7,9-10H,5-6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQAQYMQXUAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CC#C)C1=NC=CS1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)
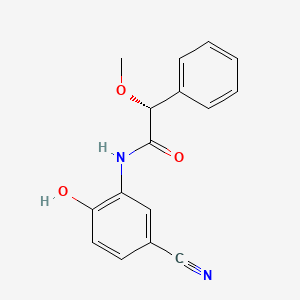

![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)
